Cas no 1706436-11-4 (4-(3-Methylbenzoyl)quinoline)
4-(3-Methylbenzoyl)quinoline Chemical and Physical Properties
Names and Identifiers
-
- (3-Methylphenyl)-quinolin-4-ylmethanone
- 4-(3-Methylbenzoyl)quinoline
-
- Inchi: 1S/C17H13NO/c1-12-5-4-6-13(11-12)17(19)15-9-10-18-16-8-3-2-7-14(15)16/h2-11H,1H3
- InChI Key: FZRWLAAGJUTJJP-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C)C=1)C1C=CN=C2C=CC=CC=12
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 327
- Topological Polar Surface Area: 30
4-(3-Methylbenzoyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M092330-250mg |
4-(3-Methylbenzoyl)quinoline |
1706436-11-4 | 250mg |
$ 440.00 | 2022-06-04 | ||
| TRC | M092330-500mg |
4-(3-Methylbenzoyl)quinoline |
1706436-11-4 | 500mg |
$ 735.00 | 2022-06-04 |
4-(3-Methylbenzoyl)quinoline Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 4-(3-Methylbenzoyl)quinoline
Introduction to 4-(3-Methylbenzoyl)quinoline (CAS No. 1706436-11-4)
4-(3-Methylbenzoyl)quinoline, identified by the Chemical Abstracts Service Number (CAS No.) 1706436-11-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative combines the structural motifs of quinoline and benzoyl groups, making it a versatile intermediate in the development of novel therapeutic agents. The presence of the 3-methylbenzoyl moiety introduces unique electronic and steric properties, which are exploited in various chemical transformations and biological assays.
The compound belongs to a broader class of quinoline derivatives that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities. Quinolines, in general, are known for their pharmacological properties, including antimicrobial, antimalarial, and anticancer effects. The introduction of the 3-methylbenzoyl group into the quinoline scaffold enhances its potential as a pharmacophore, influencing both its solubility and interactions with biological targets.
In recent years, 4-(3-methylbenzoyl)quinoline has been studied for its potential applications in the synthesis of small-molecule inhibitors targeting various disease pathways. One of the most promising areas of research involves its use as a precursor in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively.
Recent advancements in computational chemistry have enabled more precise predictions of the binding affinities and mechanisms of action for compounds like 4-(3-methylbenzoyl)quinoline. Molecular docking studies have shown that this derivative can interact with key residues in kinase active sites, suggesting its potential as a lead compound for further optimization. These studies often rely on high-resolution structures of target proteins, which are obtained through X-ray crystallography or cryo-electron microscopy.
The synthesis of 4-(3-methylbenzoyl)quinoline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by cyclization or condensation reactions with appropriate reagents. The choice of starting materials and reaction conditions can significantly impact the efficiency of the synthesis. For instance, using palladium-catalyzed cross-coupling reactions can improve regioselectivity and reduce side products.
One notable aspect of 4-(3-methylbenzoyl)quinoline is its stability under various conditions, which makes it a valuable intermediate in long synthetic sequences. Its resistance to degradation allows for multiple functionalization steps without significant loss of yield or purity. This property is particularly important in industrial settings where large-scale production requires robust synthetic protocols.
In addition to its applications in drug discovery, 4-(3-methylbenzoyl)quinoline has been explored for its role in material science. Quinoline derivatives are known to exhibit luminescent properties, making them useful in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The 3-methylbenzoyl group can influence the electronic structure of the molecule, affecting its emission wavelength and intensity. These characteristics make it a candidate for developing novel materials with tailored optical properties.
Recent studies have also highlighted the potential of 4-(3-methylbenzoyl)quinoline as an anti-inflammatory agent. Inflammation is a hallmark of many chronic diseases, including arthritis and cardiovascular disorders. By modulating inflammatory pathways, this compound could offer therapeutic benefits beyond its traditional applications in oncology and infectious diseases. Preclinical studies have demonstrated promising results in animal models, suggesting its potential for further clinical development.
The pharmacokinetic profile of 4-(3-methylbenzoyl)quinoline is another critical factor that influences its clinical applicability. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) properties to understand how it behaves within the body. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its metabolic pathways and identify potential drug-drug interactions.
As interest in green chemistry grows, efforts have been made to develop synthetic routes for 4-(3-methylbenzoyl)quinoline that minimize waste and hazardous reagents. Solvent-free reactions and catalytic methods have been explored to enhance sustainability without compromising yield or purity. These approaches align with global initiatives to promote environmentally friendly practices in pharmaceutical manufacturing.
The future prospects for 4-(3-methylbenzoyl)quinoline are promising, with ongoing research focusing on expanding its therapeutic applications and optimizing its synthetic methodologies. Collaborative efforts between academia and industry are essential to translate laboratory findings into viable clinical candidates. By leveraging cutting-edge technologies such as artificial intelligence (AI) for drug design and high-throughput screening platforms, researchers can accelerate the discovery process.
In conclusion,4-(3-methylbenzoyl)quinoline (CAS No. 1706436-11-4) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable building block for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this derivative,4-(3-methylbenzoyl)quinoline is poised to play an increasingly important role in advancing scientific knowledge and improving human health.
1706436-11-4 (4-(3-Methylbenzoyl)quinoline) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)